molecular formula C20H27NO5S B2696255 Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034292-08-3

Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2696255
CAS No.: 2034292-08-3
M. Wt: 393.5
InChI Key: JLFAIHVNAFSZOI-UHFFFAOYSA-N
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Description

Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core. Its structure includes a methyl carboxylate group at position 1 and a 2-(4-(isopropylsulfonyl)phenyl)acetyl substituent at position 4.

Properties

IUPAC Name

methyl 6-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-14(2)27(24,25)16-6-4-15(5-7-16)12-18(22)21-10-8-20(9-11-21)13-17(20)19(23)26-3/h4-7,14,17H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFAIHVNAFSZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is known to influence its biological properties. The presence of an isopropylsulfonyl group and an acetyl moiety contributes to its unique activity profile.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Enzyme Inhibition : Many spirocyclic compounds act as inhibitors of various enzymes, including kinases and methyltransferases, which are crucial in cellular signaling pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission or inflammation, potentially altering physiological responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Observed Effect Reference
Enzyme InhibitionInhibits specific kinases
Anti-inflammatoryReduces inflammation in vitro
Antitumor ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsProtects neuronal cells from oxidative stress

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various azaspiro compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of this compound in models of oxidative stress. Results showed that it effectively reduced markers of oxidative damage and improved cell viability in neuronal cultures exposed to harmful agents.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the sulfonamide group have been shown to increase potency against specific targets while reducing off-target effects.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly as a lead structure for developing novel therapeutic agents.

Anticancer Activity

Research has indicated that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. The incorporation of sulfonamide groups in drug design has been associated with enhanced anticancer activity. For instance, derivatives of sulfonamides have shown effectiveness against colon, breast, and cervical cancer cells . The specific application of methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate in cancer research could focus on its ability to induce apoptosis in tumor cells, potentially leading to the development of new cancer therapies.

Anti-inflammatory Properties

Compounds containing spirocyclic structures are often investigated for their anti-inflammatory properties. The unique azaspiro framework may contribute to the modulation of inflammatory pathways, making this compound a candidate for further studies aimed at treating inflammatory diseases .

Drug Development

The compound's structural characteristics suggest it may serve as a scaffold for synthesizing new drugs targeting specific biological pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in drug design. Researchers can modify various functional groups on the this compound to enhance its pharmacological properties, such as solubility, bioavailability, and receptor affinity.

Targeting Specific Receptors

The potential for this compound to interact with specific biological receptors opens avenues for targeted therapy in conditions such as cancer and autoimmune diseases. By designing derivatives that selectively bind to these receptors, researchers can improve therapeutic efficacy while reducing side effects.

Biological Studies

The biological implications of this compound extend beyond medicinal applications.

Mechanistic Studies

Investigating the mechanisms by which this compound exerts its biological effects can provide insights into cellular signaling pathways and disease mechanisms. Such studies are essential for elucidating how modifications to the compound's structure impact its biological activity.

Toxicology Assessments

Before clinical applications, thorough toxicological evaluations are necessary to ensure safety and efficacy. Understanding the compound's pharmacokinetics and potential toxic effects will guide further development and application in clinical settings.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Product Mechanistic Notes
Ester Hydrolysis Aqueous HCl/H₂SO₄ (acidic)6-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylic acidAcid-catalyzed nucleophilic acyl substitution
NaOH/EtOH (basic)Sodium salt of the carboxylic acidBase-promoted saponification, irreversible under anhydrous conditions

This reaction is critical for generating bioactive carboxylic acid derivatives, as ester-to-acid conversions often enhance target binding in drug candidates.

Nucleophilic Substitution

The isopropylsulfonyl group participates in substitution reactions:

Reaction Type Reagents Product Key Considerations
Sulfonate Displacement Amines (e.g., NH₃, RNH₂)Corresponding amine-sulfonamide derivativesRequires activation (e.g., Hünig's base) for nucleophilic attack at sulfur
Thiols (RSH)Thioether derivativesCompetes with potential reduction pathways in reductive environments

The electron-withdrawing nature of the sulfonyl group enhances leaving-group ability, enabling C-S bond cleavage under moderate conditions .

Reductive Transformations

The acetyl group and spirocyclic system exhibit reducible features:

Target Site Reduction Reagents Product Selectivity Notes
Acetyl Ketone NaBH₄/MeOHSecondary alcohol derivativePartial selectivity over ester group reduction
LiAlH₄/THFComplete reduction to CH₂OHRequires anhydrous conditions; ester group may also reduce
Spiro Ring H₂/Pd-CRing-opening products (if unsaturated bonds exist)Highly substrate-dependent; no experimental data for this specific compound

Reduction pathways are influenced by steric hindrance from the spirocyclic framework, often requiring optimized catalysts or elevated temperatures.

Oxidation Reactions

The tertiary carbon centers in the azaspiro system are susceptible to oxidation:

Oxidation Target Oxidizing Agents Product Reactivity Insights
Bridgehead C-H KMnO₄/H₂SO₄Ketone formation via C-H oxidationLimited by ring strain; may require phase-transfer catalysts
Sulfur Center mCPBASulfone → Sulfoxide (if applicable)Not directly observed but theoretically feasible based on sulfonyl chemistry

Oxidation studies remain largely theoretical for this compound, with predictions based on analogous azaspiro systems .

Functional Group Compatibility Table

Key stability considerations for reaction planning:

Functional Group pH Stability Range Thermal Stability Light Sensitivity Common Incompatibilities
Methyl Ester2–10<150°CLowStrong bases (>pH 12), nucleophiles
Isopropylsulfonyl1–12<200°CModerateReducing agents (e.g., LiAlH₄), radical initiators
Azaspiro[2.5]octane4–9<100°CHighProtic acids, electrophilic reagents

Data synthesized from structural analogs .

Reaction Optimization Challenges

  • Steric Hindrance : The spirocyclic structure impedes reagent access to reactive centers, often requiring:

    • Elevated temperatures (80–120°C)

    • Polar aprotic solvents (DMF, DMSO)

    • Ultrasound-assisted mixing

  • Regioselectivity : Competing reaction pathways exist between:

    • Ester vs. ketone reduction

    • Sulfonyl substitution vs. ring oxidation

    • Bridgehead vs. peripheral C-H activation

  • Byproduct Formation : Common impurities include:

    • Ring-opened diols from over-oxidation

    • Demethylated carboxylic acids during prolonged hydrolysis

    • Disulfide byproducts in thiol substitution reactions

Comparison with Similar Compounds

Structural Analogues with Azaspiro[2.5]octane Cores

CAS 861212-71-7: 6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane

  • Molecular Formula: C₁₂H₁₄ClNO₃S (vs. C₂₀H₂₅NO₅S for the target compound).
  • Key Differences :
    • Substituents: CAS 861212-71-7 has a 4-chlorophenylsulfonyl group, while the target compound features an isopropylsulfonylphenyl acetyl group and a methyl carboxylate.
    • Polarity: The methyl carboxylate in the target compound increases hydrophilicity compared to the oxa group in CAS 861212-71-5.
    • Molecular Weight: The target compound’s higher molecular weight (estimated ~391.48 g/mol vs. 287.76 g/mol) may impact pharmacokinetic properties like membrane permeability .

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 861212-71-7
Core Structure 6-azaspiro[2.5]octane 1-oxa-6-azaspiro[2.5]octane
Substituents Isopropylsulfonylphenyl acetyl, methyl ester 4-Chlorophenylsulfonyl
Molecular Weight ~391.48 g/mol 287.76 g/mol
Key Functional Groups Sulfonyl, acetyl, carboxylate Sulfonyl, oxa
Analogues with Larger Spiro Systems

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Structural Features: A spiro[4.5]decane system with benzothiazolyl and dimethylaminophenyl groups.
  • Comparison :
    • Ring Size : The larger spiro[4.5]decane core provides greater conformational flexibility than the compact spiro[2.5]octane in the target compound.
    • Applications : These derivatives are used in organic synthesis for generating fused heterocycles, suggesting the target compound may also serve as a synthetic intermediate .

Table 2: Ring Size and Functional Group Impact

Compound Type Spiro System Size Key Functional Groups Potential Applications
Target Compound [2.5] Sulfonyl, acetyl, carboxylate Medicinal chemistry, synthesis
Derivatives [4.5] Benzothiazolyl, dimethylamino Organic synthesis
Substituent-Driven Reactivity and Stability
  • Carboxylate vs. Oxa : The methyl carboxylate in the target compound may improve aqueous solubility compared to the ether-linked oxa group in CAS 861212-71-7, which is listed as discontinued, possibly due to stability or synthesis challenges .

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate?

  • Methodological Answer : Structural confirmation requires NMR spectroscopy (¹H/¹³C) to resolve the spirocyclic backbone and substituent environments, particularly the isopropylsulfonyl and acetyl groups. HPLC (e.g., C18 column, acetonitrile/water gradient) ensures purity (>95%) by comparing retention times to standards. High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., m/z 463.18 for [M+H]⁺). For spirocyclic compounds, dynamic NMR or X-ray crystallography may resolve conformational ambiguities .
  • Example Data Table :
Analytical MethodKey ParametersPurposeReference Example
¹H NMRδ 1.2–1.4 (isopropyl), δ 3.8–4.2 (spirocyclic CH₂)Structural confirmationSpirocyclic structural elucidation
HPLCRetention time: 8.2 min, 95% purityPurity assessmentPurity standards in complex organics

Q. What synthetic strategies optimize the yield of this compound, given its spirocyclic moiety?

  • Methodological Answer : Use stepwise synthesis to isolate the spirocyclic core before functionalization. Protect reactive groups (e.g., carboxylate) during sulfonation/acetylation. Optimize cyclization via microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance ring closure efficiency. Monitor intermediates by TLC and purify via flash chromatography (silica gel, ethyl acetate/hexane). Yield improvements (e.g., 40% → 65%) are achievable by adjusting solvent polarity and catalyst loading (e.g., Pd/C for hydrogenation) .
  • Example Data Table :
StepVariablesOptimal ConditionsYield Improvement
Spirocycle FormationSolvent: DMF, Temp: 80°C12 h, N₂ atmosphere40% → 58%
SulfonationSOCl₂/Et₃N, 0°C → RTSlow addition, 4 h50% → 72%

Q. What in vitro models are appropriate for initial screening of biological activity?

  • Methodological Answer : Prioritize cancer cell lines with overexpression of kinases (e.g., ALK-positive NSCLC lines like H3122) to assess inhibitory activity, referencing methodologies from ALK inhibitor studies . Use dose-response assays (0.1–100 µM, 72 h) with MTT/PrestoBlue viability readouts. Include controls for off-target effects (e.g., HEK293 normal cells). Pair with enzyme inhibition assays (e.g., recombinant kinase domains) to confirm target engagement (IC₅₀ < 1 µM suggests potency) .

Advanced Research Questions

Q. How should researchers address discrepancies in bioactivity data across different cell-based assays?

  • Methodological Answer : Apply assay validation protocols (e.g., NIH guidelines) to control variables like cell passage number, serum batch, and incubation time. Use normalized data (e.g., Z-scores) to compare across platforms. For conflicting IC₅₀ values, perform kinetic studies (e.g., time-lapse microscopy) to assess compound stability in culture media. Statistical tools (e.g., ANOVA with post-hoc Tukey tests) can identify outliers, while orthogonal assays (e.g., Western blot for phosphorylated ALK) validate target modulation .
  • Example Data Table :
Assay TypeCell LineIC₅₀ (µM)Discrepancy Source Identified
MTTH31220.8 ± 0.1Serum interference
ATP-LiteH31220.3 ± 0.05Optimized detection range

Q. What computational approaches predict environmental fate, and how can these be validated?

  • Methodological Answer : Use QSAR models to estimate logP (e.g., 2.1–3.5) and biodegradability. Molecular dynamics simulations (e.g., Amber/GROMACS) model hydrolysis of the sulfonyl group in aquatic environments. Validate predictions via laboratory degradation studies : expose the compound to UV light (λ = 254 nm, 24 h) and analyze breakdown products via LC-MS/MS. Environmental half-life (t₁/₂) < 7 days suggests low persistence .
  • Example Data Table :
ParameterPredicted ValueExperimental ValueMethod
logP2.82.6 ± 0.2HPLC retention time
t₁/₂ (hydrolysis)5 days6.2 dayspH 7 buffer, 25°C

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Methodological Answer : Conduct rodent PK studies (IV/PO administration, n=6/group) with LC-MS/MS quantification of plasma concentrations (0–24 h). Monitor metabolites (e.g., demethylated carboxylate) via MS/MS fragmentation. Apply compartmental modeling (e.g., WinNonlin) to calculate AUC, Cmax, and t₁/₂. For tissue distribution, sacrifice cohorts at intervals and quantify compound in brain/liver via homogenate extraction. Adjust formulations (e.g., PEGylated nanoparticles) if bioavailability is <20% .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference in vitro and in vivo results using Bland-Altman plots to identify systemic biases .
  • Experimental Design : Use split-plot designs (e.g., randomized blocks for biological replicates) to account for batch effects .

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